molecular formula C23H29N3O2 B6496170 N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955775-32-3

N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B6496170
CAS No.: 955775-32-3
M. Wt: 379.5 g/mol
InChI Key: YRGUVQBMNOUPEX-UHFFFAOYSA-N
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Description

This compound (CAS: 955775-32-3) is an ethanediamide derivative with a molecular formula of C₂₃H₂₉N₃O₂ and a molecular weight of 379.4953 g/mol . Its structure comprises a 2,5-dimethylphenyl group linked via an ethanediamide bridge to a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-4-26-13-5-6-19-15-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-14-16(2)7-8-17(20)3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGUVQBMNOUPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N'-(2,5-Dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide 2,5-dimethylphenyl; 1-ethyl-tetrahydroquinoline C₂₃H₂₉N₃O₂ 379.4953 Ethyl group enhances lipophilicity; dimethylphenyl may reduce metabolic oxidation.
N-(2,5-Dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]ethanediamide 2,5-dimethoxyphenyl; 1-methyl-tetrahydroquinoline; morpholine substituent C₂₄H₃₀N₄O₄ 462.53 (estimated) Methoxy groups increase polarity; morpholine may enhance solubility and hydrogen bonding.
Alachlor Chloroacetamide backbone; 2,6-diethylphenyl; methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide with chloro and methoxymethyl groups; high reactivity toward enzymes.
Pretilachlor Chloroacetamide backbone; 2,6-diethylphenyl; propoxyethyl C₁₇H₂₆ClNO₂ 311.85 Propoxyethyl chain increases hydrophobicity; used in rice paddies.

Structural and Functional Analysis

Substituent Effects on Polarity: The dimethylphenyl group in the target compound provides steric bulk without significantly altering polarity, whereas the dimethoxyphenyl analog () introduces electron-donating methoxy groups, enhancing solubility in polar solvents .

Tetrahydroquinoline Modifications: The ethyl group on the tetrahydroquinoline ring in the target compound may confer greater metabolic stability compared to the methyl group in the dimethoxy analog, as alkyl chains often slow oxidative degradation .

Biological Implications :

  • While the target compound lacks disclosed bioactivity data, alachlor and pretilachlor () demonstrate how chloroacetamide backbones interact with plant acetyl-CoA carboxylase, suggesting possible modes of action for related ethanediamides .

Research Findings and Limitations

  • Synthetic Routes: details methods for synthesizing substituted acetamides (e.g., refluxing with thiouracil derivatives), which may parallel the synthesis of the target compound .
  • Pharmacological Data: No evidence directly links the target compound to therapeutic targets, unlike commercial herbicides like alachlor () .

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